molecular formula C18H19NO4S B6412898 5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid CAS No. 1261941-10-9

5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

Cat. No.: B6412898
CAS No.: 1261941-10-9
M. Wt: 345.4 g/mol
InChI Key: FVQIZXNIZFGFMZ-UHFFFAOYSA-N
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Description

5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a methyl group and a pyrrolidinylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common route includes the sulfonylation of a phenyl group followed by the introduction of a pyrrolidine ring. The final step involves the carboxylation of the benzoic acid core. Reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Conversion of the methyl group to a carboxyl group.

    Reduction: Conversion of the sulfonyl group to a sulfide.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a pharmaceutical intermediate.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-[4-(morpholinylsulfonyl)phenyl]benzoic acid
  • 5-Methyl-2-[4-(piperidinylsulfonyl)phenyl]benzoic acid
  • 5-Methyl-2-[4-(thiomorpholinylsulfonyl)phenyl]benzoic acid

Uniqueness

5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring or variations in the sulfonyl group.

Properties

IUPAC Name

5-methyl-2-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-4-9-16(17(12-13)18(20)21)14-5-7-15(8-6-14)24(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQIZXNIZFGFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692341
Record name 4-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-10-9
Record name 4-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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